
Propanedioic acid, bis(1-pyrenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, bis(1-pyrenylmethyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and features two 1-pyrenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(1-pyrenylmethyl) ester typically involves the esterification of propanedioic acid with 1-pyrenylmethanol. This reaction can be catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and purification techniques such as distillation or recrystallization would be essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, bis(1-pyrenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted esters or acids.
Scientific Research Applications
Propanedioic acid, bis(1-pyrenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a photoreactive compound in studies involving photolysis and photochemistry.
Biology: The compound’s fluorescent properties make it useful in biological imaging and tracking studies.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is explored for use in the development of advanced materials, including polymers and coatings with unique optical properties.
Mechanism of Action
The mechanism by which propanedioic acid, bis(1-pyrenylmethyl) ester exerts its effects is primarily through its photoreactive properties. Upon exposure to light, the compound can undergo photolysis, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and other biomolecules, making it useful in photodynamic therapy and other applications.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, bis(1-methylpropyl) ester
- Propanedioic acid, dimethyl ester
- Propanedioic acid, oxo-, bis(1-methylethyl) ester
Uniqueness
Propanedioic acid, bis(1-pyrenylmethyl) ester is unique due to its incorporation of 1-pyrenylmethyl groups, which impart distinct photoreactive and fluorescent properties. These characteristics differentiate it from other esters of propanedioic acid, making it particularly valuable in applications requiring light-induced reactions and fluorescence.
Properties
CAS No. |
67512-97-4 |
|---|---|
Molecular Formula |
C37H24O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
bis(pyren-1-ylmethyl) propanedioate |
InChI |
InChI=1S/C37H24O4/c38-32(40-20-28-13-11-26-9-7-22-3-1-5-24-15-17-30(28)36(26)34(22)24)19-33(39)41-21-29-14-12-27-10-8-23-4-2-6-25-16-18-31(29)37(27)35(23)25/h1-18H,19-21H2 |
InChI Key |
WMWFXLHEXGTOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC(=O)CC(=O)OCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
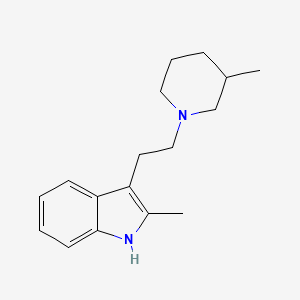

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
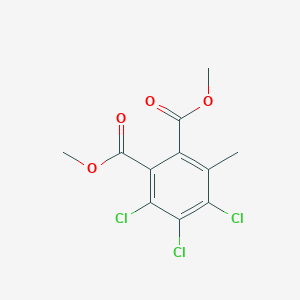

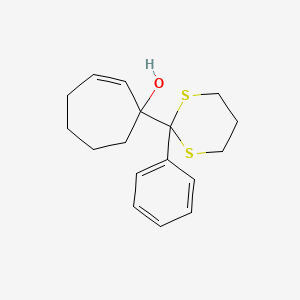
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)
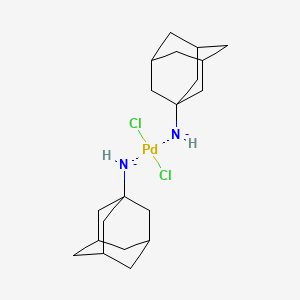
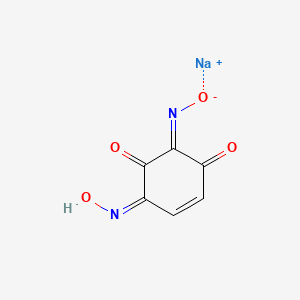
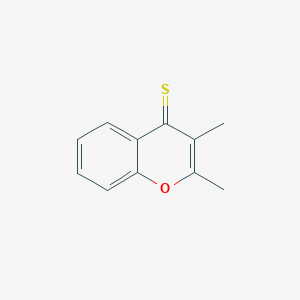
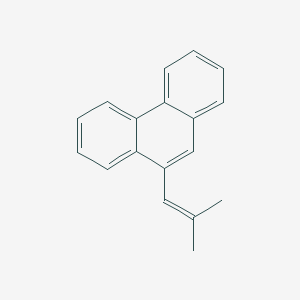
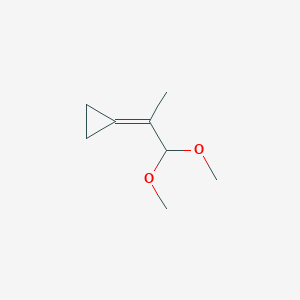
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
